Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives . The reaction conditions often include the use of triethylamine as a base in methanol, leading to the formation of stereoisomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stereochemistry of bicyclic systems.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: This compound shares a similar bicyclic structure but with different substituents.
3-azabicyclo[3.3.1]non-3-enes: These compounds have a similar core structure but differ in the presence of double bonds and other functional groups.
Uniqueness: Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-14-9(13)10-4-2-3-7(8(10)12)5-11-6-10/h7-8,11-12H,2-6H2,1H3 |
InChI Key |
MMJGDWULGVKGON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1O)CNC2 |
Origin of Product |
United States |
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